molecular formula C16H13F2N3OS2 B4350179 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4350179
M. Wt: 365.4 g/mol
InChI Key: MYXQDPGOABGJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, a mercapto group, and a thienyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the cyclopropyl, difluoromethyl, mercapto, and thienyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:

    1-cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a different thienyl group.

    1-cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(5-methyl-3-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a different position of the methyl group on the thienyl ring. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)-7-(5-methylthiophen-2-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c1-7-2-5-11(24-7)10-6-9(13(17)18)12-14(19-10)21(8-3-4-8)16(23)20-15(12)22/h2,5-6,8,13H,3-4H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXQDPGOABGJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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